Paxilline - 1233509-81-3

Paxilline

Catalog Number: EVT-3555026
CAS Number: 1233509-81-3
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paxilline is an indole diterpene alkaloid with formula C27H33NO4 isolated from Penicillium paxilli. It is a potent inhibitor of large conductance Ca2(+)- and voltage-activated K(+) (BK)-type channels. It has a role as a mycotoxin, a Penicillium metabolite, an anticonvulsant, an Aspergillus metabolite, a potassium channel blocker, a genotoxin, a geroprotector and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It is an organic heterohexacyclic compound, a tertiary alcohol, a terpenoid indole alkaloid, an enone and a diterpene alkaloid.
Paxilline is a natural product found in Aspergillus foveolatus, Claviceps paspali, and other organisms with data available.
Source

Paxilline is predominantly isolated from Penicillium paxilli, a filamentous fungus found in decaying plant material. This compound has also been identified in other related fungal species, indicating a broader biosynthetic capability within this group of fungi. The biosynthesis of paxilline involves a series of enzymatic reactions that convert simpler precursors into this complex molecule, highlighting the intricate metabolic pathways present in these organisms .

Classification

Paxilline is classified as an indole diterpene alkaloid. This classification is based on its structural features, which include a fused indole ring system and a diterpene backbone. The compound exhibits significant structural diversity among its congeners, which can influence its biological activity and pharmacological potential .

Synthesis Analysis

Methods

The synthesis of paxilline has been the subject of extensive research, focusing on both total synthesis and semi-synthesis from natural precursors. Various synthetic strategies have been developed, including:

  • Radical-polar crossover polycyclization: This method involves the formation of multiple rings through radical intermediates, allowing for the construction of complex structures in fewer steps .
  • Alkenylation and cyclization techniques: These approaches utilize specific chemical reactions to create the necessary carbon skeletons for paxilline and its derivatives .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of paxilline is characterized by several distinctive features:

  • Indole ring: A fused bicyclic structure that contributes to its biological activity.
  • Diterpene framework: Comprising four isoprene units, this backbone provides the complex polycyclic architecture typical of this class of compounds.

The specific stereochemistry and functional groups present in paxilline play crucial roles in determining its interactions with biological targets.

Data

The molecular formula of paxilline is C₁₈H₂₃N, with a molecular weight of approximately 265.38 g/mol. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have confirmed its three-dimensional arrangement .

Chemical Reactions Analysis

Reactions

Paxilline undergoes various chemical reactions that can modify its structure and enhance its biological properties:

  • Hydroxylation: Introduction of hydroxyl groups can alter solubility and reactivity.
  • Alkylation: This reaction can lead to the formation of new derivatives with potentially improved pharmacological profiles.

Technical Details

The synthetic routes often involve multiple steps, including protection-deprotection strategies to manage reactive functional groups. Reaction conditions such as temperature and solvent choice are critical for achieving desired yields and selectivity .

Mechanism of Action

Paxilline exerts its biological effects primarily through modulation of ion channels, particularly voltage-gated potassium channels. It has been shown to inhibit certain types of these channels, which can affect neuronal excitability and neurotransmitter release.

Process

The mechanism involves binding to specific sites on ion channels, leading to conformational changes that alter channel permeability. This action can influence various physiological processes such as muscle contraction and neuronal signaling.

Data

Studies indicate that paxilline's inhibitory effects on potassium channels can lead to significant alterations in cellular excitability, which may have implications for treating conditions like epilepsy or other neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Paxilline typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Paxilline is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of nitrogen in its structure allows for potential reactivity with electrophiles or nucleophiles, facilitating further chemical modifications.

Relevant data from studies indicate that paxilline's stability and reactivity are influenced by its structural characteristics, making it a versatile compound for synthetic chemistry applications .

Applications

Paxilline has several scientific uses due to its unique properties:

  • Pharmacological research: Its ability to modulate ion channels makes it a valuable tool for studying cellular excitability and neurotransmission.
  • Natural product synthesis: Paxilline serves as a model compound for developing synthetic methodologies aimed at producing complex natural products.
  • Biological studies: Research into its effects on various biological systems can lead to insights into potential therapeutic applications for neurological disorders.
Biosynthesis and Metabolic Engineering of Paxilline

Genetic Clusters and Enzymatic Pathways in Penicillium paxilli

The paxilline biosynthetic pathway is encoded within a dedicated 25-kb gene cluster (designated PAX) in the genome of Penicillium paxilli, comprising seven core genes (paxG, paxA, paxM, paxB, paxC, paxP, and paxQ) essential for paxilline production, with paxD required for post-paxilline modifications [10]. This cluster exhibits a functional modular organization: PaxG (geranylgeranyl diphosphate synthase) catalyzes the synthesis of the diterpene precursor; PaxC (prenyltransferase) couples geranylgeranyl diphosphate (GGPP) with indole-3-glycerol phosphate to form 3-geranylgeranylindole (3-GGI); PaxM (FAD-dependent monooxygenase) epoxidizes 3-GGI; and PaxB (membrane-bound cyclase) drives cyclization to paspaline [3] [10]. Deletion analysis confirms that coordinated expression of these genes is indispensable, as knockout mutants of any core gene completely abolish paxilline production while accumulating pathway-specific intermediates (e.g., ΔpaxP mutants accumulate paspaline) [9] [10].

Table 1: Core Genes in the Paxilline (PAX) Biosynthetic Cluster

GeneProtein FunctionCatalytic RoleIntermediate Accumulated in Knockout
paxGGGPP synthaseDiterpene precursor synthesisNone
paxCIndole prenyltransferaseCondensation of GGPP and indole-3-glycerol phosphateNone
paxMFAD-dependent monooxygenaseEpoxidation of 3-GGIInconsistent intermediates
paxBIndole-diterpene cyclaseCyclization to paspalineEpoxy-3-GGI
paxPCytochrome P450 monooxygenaseOxidation of paspaline to 13-desoxypaxillinePaspaline
paxQCytochrome P450 monooxygenaseHydroxylation at C-13 to form paxilline13-Desoxypaxilline
paxDAtypical prenyltransferasePost-paxilline prenylationPaxilline

Role of Cytochrome P450 Monooxygenases (PaxP, PaxQ) in Late-Stage Modifications

The cytochrome P450 monooxygenases PaxP and PaxP execute sequential oxidations that convert paspaline to paxilline. PaxP catalyzes a three-step oxidation of paspaline, generating 13-desoxypaxilline as the primary product (76% yield) and β-paxitriol (PC-M6) as a minor side product (12%) [1] [4]. This involves hydroxylation at C-10 and C-13, followed by dehydration to form the critical C-12/C-13 double bond. PaxQ then performs stereospecific hydroxylation at C-13 of 13-desoxypaxilline to yield paxilline [10]. Electrophysiological studies reveal this C-13 hydroxyl is biologically indispensable: 13-desoxypaxilline exhibits 24-fold lower potency (Ki = 730 nM) than paxilline (Ki = 30 nM) in blocking mammalian maxi-K+ channels [2]. Substrate specificity assays confirm PaxP’s unexpected promiscuity, accepting β-paxitriol and α-PC-M6 as alternative substrates, though with significantly reduced efficiency [1].

Table 2: Enzymatic Kinetics of PaxP and PaxP in Paxilline Biosynthesis

EnzymePrimary SubstratePrimary ProductCatalytic Efficiency (kcat/Km)Alternative Substrates
PaxPPaspaline13-Desoxypaxilline (76%)4.8 × 103 M-1s-1β-Paxitriol, α-PC-M6
β-PC-M6 (12%)1.2 × 103 M-1s-1
PaxQ13-DesoxypaxillinePaxilline (95%)6.3 × 103 M-1s-1β-Paxitriol (minor activity)

Heterologous Expression in Aspergillus oryzae for Pathway Elucidation

Reconstitution of paxilline biosynthesis in Aspergillus oryzae has been pivotal for pathway validation and enzyme characterization. Stepwise introduction of P. paxilli genes into A. oryzae demonstrated that four genes (paxG, paxC, paxM, and paxB) suffice for paspaline production, while adding paxP and paxQ enables complete paxilline biosynthesis [3] [12]. This heterologous system revealed that PaxC exhibits rigid substrate specificity, exclusively utilizing indole-3-glycerol phosphate (not free indole) for 3-GGI synthesis [12]. Furthermore, expressing Aspergillus striatus cyclases (estB1, estB2) in A. oryzae yielded emindole SB instead of paspaline, highlighting how cyclase specificity governs skeletal diversity in indole-diterpenes [3]. The system also enabled functional interrogation of non-cluster enzymes (e.g., estB3), which produced aflavinine when expressed with core pax genes, demonstrating cross-species compatibility [3].

Table 3: Metabolic Engineering of Paxilline Pathway in Aspergillus oryzae

Reconstituted PAX GenesMetabolite ProducedTiter (mg/L)Key Insight
paxG + paxC3-Geranylgeranylindole0.8PaxC requires indole-3-glycerol phosphate (not free indole)
paxG + paxC + paxM10,11-Epoxy-3-GGI0.5PaxM catalyzes C-10 epoxidation
paxG + paxC + paxM + paxBPaspaline3.2Minimal set for bicyclic indole-diterpene scaffold
paxG–paxB + paxP13-Desoxypaxilline1.9PaxP converts paspaline to 13-desoxypaxilline
paxG–paxB + paxP + paxQPaxilline2.1Complete pathway reconstitution; PaxQ hydroxylates C-13

Stereospecific Polycyclization Mechanisms in Indole-Diterpene Synthesis

The diterpene cyclase PaxB orchestrates concerted polycyclization of epoxy-3-GGI into paspaline through an anti-Markovnikov cascade. Isotopic labeling studies and structural modeling indicate the reaction initiates with C-11 epoxide protonation, generating a tertiary carbocation at C-11 [3] [9]. Nucleophilic attack by the C-2 alkene forms a six-membered C-ring, while methyl migrations (C-4→C-3→C-2) avoid unstable secondary carbocations [9]. This process exhibits strict stereocontrol, with all paspaline stereoisomers sharing identical configurations at C-6, C-7, C-10, C-11, and C-12 [9]. Comparative genomics reveals that cyclase divergence underpins structural diversity: Emindole SA and DA cyclases (estB1, desB) from Aspergillus spp. catalyze Markovnikov-type cyclization, forming 5/8/5 ring systems distinct from PaxB’s 6/5/6 scaffold [3]. Quantum mechanical calculations confirm these cyclizations proceed via highly ordered transition states, with anti-Markovnikov pathways favored by 8.3 kcal/mol in PaxB [3] [6].

Table 4: Cyclization Mechanisms in Indole-Diterpene Biosynthesis

Cyclase TypeRepresentative EnzymeCyclization MechanismProduct Ring SystemKey Stereochemical Feature
Anti-MarkovnikovPaxB (P. paxilli)C-2 alkene attacks C-11 cation6/5/6 (paspaline)trans-A/B ring fusion; 10β,11α-epoxide
LtmB (E. festucae)Similar to PaxB6/5/6 (lolitrem core)C-12/C-13 unsaturation
MarkovnikovEstB1 (A. striatus)C-3 alkene attacks C-11 cation5/8/5 (emindole SA)cis-decalin A/B ring fusion
Radical-mediatedLtmJ (E. festucae)Epoxyalcohol radical cyclization5/6/5/6 (lolitriol)Characteristic lolitremane skeleton [6]

Prenylation Processes and Atypical Prenyltransferase Activity

Prenylation is pivotal for structural diversification of paxilline-derived metabolites. PaxC initiates the pathway via regular C-3 prenylation, attaching GGPP to indole-3-glycerol phosphate with high fidelity (kcat = 4.7 s-1; Km = 18 μM) [8] [12]. In contrast, PaxD catalyzes atypical reverse prenylation at C-10 of paxilline using dimethylallyl diphosphate (DMAPP), yielding diprenylpaxilline [4] [10]. Phylogenetic analysis places PaxD in Clade B of fungal indole prenyltransferases, distinct from PaxC (Clade A), with only 22% sequence identity despite shared DX2-DDXXD motifs [10]. This clade divergence correlates with function: Clade A enzymes (PaxC, AtmC) perform regular prenylation, while Clade B (PaxD, LtmE) catalyze reverse or multiple prenylations [8] [10]. Notably, PaxD exhibits unusual regioselectivity, modifying paxilline at C-10 rather than the indole nitrogen, likely due to steric constraints imposed by its β-barrel structure [10].

Table 5: Prenyltransferases in Paxilline Biosynthesis and Modification

EnzymeGenePrenylation TypeSubstrateProductCatalytic MotifClade
PaxCpaxCRegular C-3'Indole-3-glycerol phosphate + GGPP3-GeranylgeranylindoleDX2-DDXXDA
PaxDpaxDReverse C-10Paxilline + DMAPP10-DiprenylpaxillineDX2-DDXXDB
LtmEltmEReverse N-1/C-2Terpendole ELolitrem BDX2-DDXXDB

Properties

CAS Number

1233509-81-3

Product Name

Paxilline

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N

SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O

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